molecular formula C16H13NO2 B295379 4-(2-Methylanilino)chromen-2-one

4-(2-Methylanilino)chromen-2-one

Cat. No. B295379
M. Wt: 251.28 g/mol
InChI Key: GKBOZRCTVKHCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylanilino)chromen-2-one, also known as Xanthone V, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of xanthone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(2-Methylanilino)chromen-2-one is not fully understood. However, it has been suggested that its biological activities are related to its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methylanilino)chromen-2-one can exert various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of inflammatory cells, such as macrophages. It has also been reported to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-Methylanilino)chromen-2-one in lab experiments is its relatively low toxicity. It has been found to have no significant adverse effects on normal cells at concentrations used in studies. However, its low solubility in water can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret results from studies.

Future Directions

There are several future directions for research on 4-(2-Methylanilino)chromen-2-one. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In addition, the development of novel synthesis methods and derivatives of 4-(2-Methylanilino)chromen-2-one may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 4-(2-Methylanilino)chromen-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-hydroxyacetophenone with 2-methylaniline in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction yields 4-(2-Methylanilino)chromen-2-one as a yellow crystalline solid with a melting point of 227-229°C.

Scientific Research Applications

4-(2-Methylanilino)chromen-2-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been reported to exhibit neuroprotective, antidiabetic, and antimicrobial effects.

properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(2-methylanilino)chromen-2-one

InChI

InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3

InChI Key

GKBOZRCTVKHCJW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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